Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373748
InChI: InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC20373748

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name ethyl [1,2]oxazolo[5,4-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3
Standard InChI Key ZNGGUNZVLWYBTC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC2=C1C=CC=N2

Introduction

Structural Characteristics

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate features a bicyclic scaffold where an isoxazole ring is fused to a pyridine ring at positions 5 and 4, respectively. The ethyl ester group is attached to the pyridine ring at position 3, contributing to its solubility and reactivity. Key structural features include:

  • Isoxazole ring: A five-membered ring with one oxygen and one nitrogen atom.

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Ethyl ester group: Enhances electrophilicity at the carbonyl carbon.

PropertyValue
IUPAC NameEthyl oxazolo[5,4-b]pyridine-3-carboxylate
SMILESCCOC(=O)C1=NOC2=C1C=CC=N2
InChI KeyZNGGUNZVLWYBTC-UHFFFAOYSA-N
LogP1.05
Polar Surface Area (Ų)65
Heavy Atoms Count14

Synthetic Strategies

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate can be synthesized via multiple routes, each with distinct advantages:

Cyclization of Precursors

A common method involves the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate under thermal conditions (180–185°C) in the presence of a base like triethylamine. This approach yields ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate as a key intermediate, which can undergo further functionalization .

Reaction Conditions:

ReagentRoleTemperatureYield
Ethyl 2-cyano-3-ethoxyacrylateElectrophilic component180–185°C65%
TriethylamineBase catalyst

Alternative Routes

Another method uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under catalysis by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol. This approach emphasizes green chemistry principles due to the use of eco-friendly solvents and catalysts .

Advantages:

  • Scalability: Solid catalysts facilitate industrial production.

  • Sustainability: Ethanol as a solvent reduces environmental impact.

Chemical Reactivity

The compound undergoes diverse transformations, making it valuable in medicinal chemistry:

Oxidation

The ethyl ester group can be oxidized to a carboxylic acid using agents like KMnO₄ or H₂O₂. For example:

RCOOEt+H2O2RCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O}_2 \rightarrow \text{RCOOH} + \text{EtOH}

This reaction is critical for synthesizing carboxylic acid derivatives with enhanced bioactivity .

Reduction

The ester group can be reduced to a primary alcohol using NaBH₄ or LiAlH₄, enabling further functionalization.

Substitution Reactions

The nitrogen and oxygen atoms in the isoxazole ring participate in nucleophilic substitution. For instance, reaction with amines under basic conditions yields substituted derivatives .

Biological and Medicinal Applications

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate serves as a precursor for bioactive molecules:

Anticancer Activity

Derivatives of this compound exhibit cytotoxicity against HCT-116 (human colon cancer) and PC3 (prostate cancer) cell lines. For example, pyrrolo[3,2-d]isoxazole derivatives showed IC₅₀ values in the micromolar range .

CompoundCell LineIC₅₀ (μM)Reference
Pyrrolo[3,2-d]isoxazole (5)HCT-1168.3 ± 0.3
Isoxazole derivatives (11–14)PC34.3 ± 0.6

Comparative Analysis with Analogues

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is distinct from structurally related compounds:

CompoundStructureKey Difference
1H-Pyrazolo[3,4-b]pyridinesPyrazole fused to pyridineLacks oxygen in the five-membered ring
Isoxazolo[4,5-b]pyridinesIsoxazole fused at positions 4 and 5Different regiochemistry

Advantages of Ethyl Isoxazolo[5,4-b]pyridine-3-carboxylate:

  • Versatile Reactivity: The ester group enables diverse functionalization.

  • Bioactivity: Structural motifs linked to kinase inhibition or DNA intercalation.

Industrial and Research Availability

The compound is commercially available from multiple suppliers, with prices varying by quantity and purity:

SupplierPurityPrice (1 g)Lead Time
Accela ChemBio Inc.95%$67010 days
Angel Pharmatech Ltd.97%$55420 days
Advanced ChemBlock Inc95%$99630 days

Data sourced from ChemSpace and AccelaChem .

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